

# Ensartinib: Clinical Trial vs. Real-World Evidence at a Glance

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## Compound Focus: Ensartinib

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The table below contrasts the key aspects of the Phase 3 eXalt3 clinical trial and a large retrospective real-world study.

Aspect	Clinical Trial (eXalt3)	Real-World Evidence (Retrospective Study)
<b>Study Objective</b>	Establish <b>efficacy</b> vs. crizotinib in a controlled setting [1].	Confirm <b>effectiveness &amp; safety</b> in routine, diverse clinical practice [2].
<b>Setting &amp; Design</b>	Global, multi-center, <b>Randomized Controlled Trial (RCT)</b> [1].	<b>Retrospective analysis</b> of patient records from China [2].
<b>Patient Population</b>	290 patients with ALK-positive NSCLC, treatment-naive to ALK inhibitors [1].	682 patients with ALK-positive NSCLC, more heterogeneous; included 1st, 2nd, and later-line treatments [2].
<b>Primary Endpoint</b>	Progression-Free Survival (PFS) assessed by a blinded independent review committee [1].	Progression-Free Survival (PFS) and safety, assessed by physicians [2].

| **Key Efficacy Results** | • **Median PFS:** 25.8 months • **Intracranial Response Rate:** 64% [1] | • **Median PFS:** Not estimable at data cutoff • **Objective Response Rate (ORR):** 54.0% [2] || **Key Safety Results** |

Most common TRAE: **rash** (~2/3 of patients; 11.2% were Grade 3). No treatment-related deaths [1]. | Most common TRAE: **rash** (21.1%). No treatment-related adverse events led to death [2]. | | **Key Conclusions** | Superior efficacy to crizotinib; a new first-line option for ALK-positive NSCLC [1]. | Active and well-tolerated in real-world clinical settings, confirming trial results [2]. |

## Detailed Experimental Protocols

To understand how this evidence is generated, here are the methodologies for the two main types of studies cited.

**1. Phase 3 Randomized Controlled Trial (RCT) Protocol** The eXalt3 trial followed a rigorous protocol to establish causal efficacy [1] [3]:

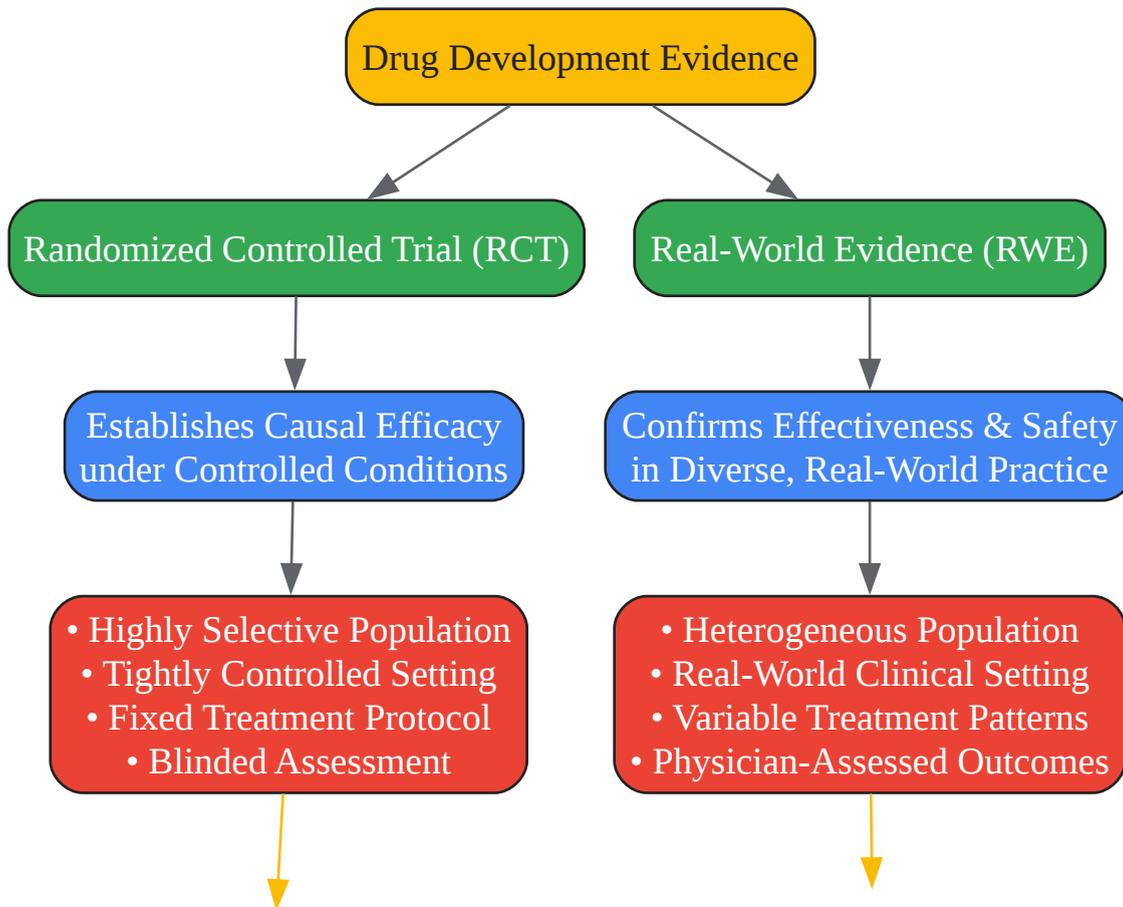
- **Patient Recruitment:** Enrolled patients with advanced, recurrent, or metastatic ALK-positive NSCLC who had not received prior ALK inhibitor treatment.
- **Randomization:** Patients were randomly assigned (1:1) to receive either **ensartinib** (225 mg, once daily) or crizotinib (250 mg, twice daily).
- **Blinding & Assessment:** A **blinded independent review committee (BIRC)**, unaware of treatment assignments, assessed disease progression (PFS) according to standardized response criteria (RECIST v1.1). This minimizes bias in endpoint evaluation.
- **Follow-up:** Patients were treated until disease progression or unacceptable toxicity, with regular imaging and safety assessments.

**2. Real-World Evidence (RWE) Study Protocol** The large retrospective study analyzed data from routine practice [2]:

- **Data Source:** Clinical data were collected retrospectively from the hospital electronic databases of patients treated with **ensartinib** in China.
- **Inclusion Criteria:** Patients with unresectable stage IIIB–IV ALK-positive NSCLC who were scheduled for **ensartinib** treatment within a specific one-year period.
- **Treatment & Assessment:** Patients received **ensartinib** (225 mg orally, once daily) in a real-world setting. **Physician-based tumor response** was evaluated using CT imaging and RECIST v1.1 criteria, but without a central blinded review.
- **Safety Monitoring:** Treatment-related adverse events (TRAEs) were coded and graded from medical records using standard medical dictionaries (MedDRA) and toxicity criteria (CTCAE).

## Conceptual Relationship Between RCT and RWE

The following diagram illustrates how Clinical Trials and Real-World Evidence function as complementary sources of information in drug development.



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## Key Takeaways for Researchers

- **Evidence Hierarchy:** The **RCT (eXalt3)** provides the high-quality, controlled data required for regulatory approval, demonstrating that **ensartinib** is superior to crizotinib. The **RWE** then confirms that this efficacy and safety translate to a broader, less-selected patient population seen in everyday clinics [2] [4].
- **Data Maturity:** Note that the real-world study had a **median follow-up of only 4.8 months** at the time of analysis, which is why the median PFS was "not estimable" [2]. Longer follow-up in ongoing

RWE studies will provide more mature survival data.

- **Safety Consistency:** Both data sources consistently report **rash** as the most frequent treatment-related adverse event, confirming a recognizable and manageable safety profile for clinicians [2] [1].

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